molecular formula C19H21NO3S B11492843 7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11492843
M. Wt: 343.4 g/mol
InChI Key: RQRAVBLXJVZUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with a cyclopentyloxy and methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multistep organic reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization and alkylation reactions. The reaction conditions often include the use of organic solvents such as toluene, and catalysts like ytterbium(III) triflate to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thieno[3,2-b]pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to changes in cell signaling, growth, and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one lies in its specific substitution pattern, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities and make it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

7-(2-cyclopentyloxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C19H21NO3S/c1-22-16-8-4-7-13(18(16)23-12-5-2-3-6-12)14-11-17(21)20-15-9-10-24-19(14)15/h4,7-10,12,14H,2-3,5-6,11H2,1H3,(H,20,21)

InChI Key

RQRAVBLXJVZUHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC2CCCC2)C3CC(=O)NC4=C3SC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.